4-(3-Thienyl)-2-pyrimidinamine
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Overview
Description
Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest due to their pharmacological potential. These compounds are characterized by a fused ring system that combines a thiophene ring with a pyrimidine moiety. The interest in these compounds is driven by their diverse biological activities, which include serving as potent inhibitors for various receptors and enzymes, and as fluorescent dyes for biomolecule detection .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines has been approached through various innovative methods. A one-step catalytic four-component reaction has been developed to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, offering a greener and more efficient alternative to traditional multi-step processes . Novel fluorescent dyes based on thieno[2,3-d]pyrimidinium have been synthesized using a modified standard method of styrylcyanines synthesis . Additionally, the use of heteropoly acid as a catalyst has been reported to facilitate the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with high yields and short reaction times . Other methods include the use of thermal and microwave irradiation techniques , and a novel AlCl3-induced arylation of the thienopyrimidine ring for the synthesis of 4-substituted derivatives .
Molecular Structure Analysis
The molecular structures of synthesized thieno[2,3-d]pyrimidines have been elucidated using various spectroscopic techniques, including IR, NMR, 2D NMR, and mass spectrometry . Single crystal X-ray diffraction has also been employed to unambiguously establish the molecular structure of representative compounds . The structural analysis has been crucial in understanding the relationship between the molecular arrangement and the observed biological activities.
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines have been shown to participate in a variety of chemical reactions that are essential for their functionalization and biological activity. For instance, the cyclization of substituted thiophenes with chloroformamidine leads to the formation of thieno[2,3-d]pyrimidines, which can then be further modified to produce antifolate inhibitors of purine biosynthesis . The arylation reaction facilitated by AlCl3 is another example of a chemical reaction that expands the diversity of the thieno[2,3-d]pyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines have been extensively studied. For example, the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been investigated, revealing strong fluorescence, which is promising for applications in bioimaging . Computational analysis has also been used to quantitatively reproduce the absorption and emission properties of these compounds . The spectral-luminescent properties of thieno[2,3-d]pyrimidinium-based dyes have been studied in the presence of nucleic acids and proteins, demonstrating their potential as RNA-specific fluorescent probes .
Scientific Research Applications
Synthesis and Characterization
- 4-Thienyl substituted pyrimidine ligands have been studied in the synthesis of various metal complexes. For instance, they have been used to create mononuclear, binuclear, and polynuclear complexes with metals like Co, Zn, Ni, Cu, Pt, and Pd. These complexes exhibit interesting magnetic properties like paramagnetism and antiferromagnetic interactions (Cheprakova et al., 2015).
Luminescent Properties and Biomolecule Detection
- Novel 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryls based on 4-thienyl substituted pyrimidines have been synthesized for biomolecule detection. These compounds demonstrate RNA-binding preference and can be used as RNA-specific fluorescent probes, exhibiting enhanced emission intensity in the presence of RNA (Balanda et al., 2007).
Medicinal and Biological Activities
- Thienopyrimidine derivatives, including 4-thienyl substituted variants, have shown significant medicinal and biological activities. Some derivatives are identified as potent inhibitors of VEGF receptor-2 kinase, which is crucial in new blood vessel formation in tumors. Others are investigated as selective and potent ligands for the 5-HT3 receptor, with potential therapeutic applications in psychosis, memory impairment, and drug abuse treatment (Song, 2007).
Luminescence in Platinum Complexes
- Derivatives of 2-(2-thienyl)pyridine, including those substituted at the 3-thienyl position, have been used to synthesize luminescent platinum complexes. These complexes display intriguing photoluminescence and electronic absorption spectra, with potential applications in light-emitting materials and devices (Kozhevnikov et al., 2009).
Anticancer Activity
- Thienopyrimidines, including 4-thienyl substituted variants, display multiple therapeutic properties such as antiproliferative activity. Their structural analogs to biogenic purines position them as potential nucleic acid antimetabolites, making them significant in the preparation of compounds with anticancer activity (Abu El‐Azm et al., 2019).
Organic Dyes for Solar Cells
- 4-(3-Thienyl)-2-pyrimidinamine derivatives have been synthesized as organic dyes for dye-sensitized solar cells. These compounds exhibit controlled absorption and emission wavelengths, making them promising photosensitizers for solar energy applications (Verbitskiy et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-thiophen-3-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJJYDIHGTTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CSC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377357 |
Source
|
Record name | 4-(3-Thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Thienyl)-2-pyrimidinamine | |
CAS RN |
206564-03-6 |
Source
|
Record name | 4-(3-Thienyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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